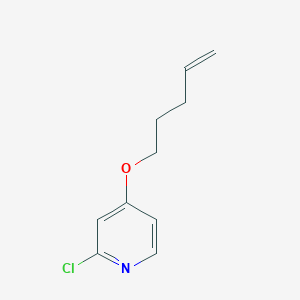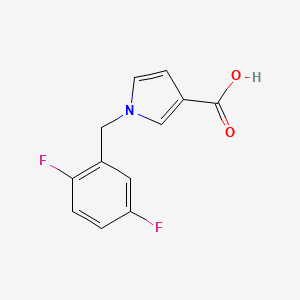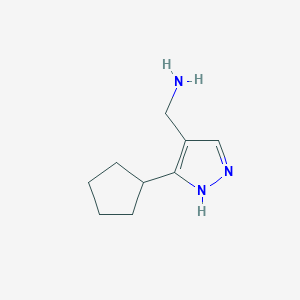
2-Chloro-4-(pent-4-en-1-yloxy)pyridine
Overview
Description
2-Chloro-4-(pent-4-en-1-yloxy)pyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and a pent-4-en-1-yloxy group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine typically involves the reaction of 2-chloropyridine with pent-4-en-1-ol under suitable conditions. One common method involves the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol, followed by nucleophilic substitution at the fourth position of the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistent product quality. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pent-4-en-1-yloxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pent-4-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pent-4-en-1-yloxy group can be reduced to form saturated alkyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide bases are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups at the second position.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the pent-4-en-1-yloxy group.
Reduction: Saturated alkyl derivatives resulting from the reduction of the double bond in the pent-4-en-1-yloxy group.
Scientific Research Applications
2-Chloro-4-(pent-4-en-1-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the pent-4-en-1-yloxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with only a chlorine atom at the second position.
4-(Pent-4-en-1-yloxy)pyridine: A compound with only the pent-4-en-1-yloxy group at the fourth position.
2-Chloro-4-(methoxy)pyridine: A compound with a methoxy group instead of the pent-4-en-1-yloxy group at the fourth position.
Uniqueness
2-Chloro-4-(pent-4-en-1-yloxy)pyridine is unique due to the combination of the chlorine atom and the pent-4-en-1-yloxy group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-pent-4-enoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-3-4-7-13-9-5-6-12-10(11)8-9/h2,5-6,8H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROABVPUTZKBCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)

![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)
![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)


![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470118.png)

![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470121.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470123.png)
![2-(1-{[(Propan-2-yl)carbamoyl]methyl}piperidin-4-yl)acetic acid](/img/structure/B1470126.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1470127.png)
![Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470128.png)
